molecular formula C29H33NO6 B5036968 Propan-2-yl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propan-2-yl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5036968
M. Wt: 491.6 g/mol
InChI Key: RMGPISMGZDWPCV-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by:

  • A propan-2-yl ester at position 2.
  • 2,4-Dimethoxyphenyl and 4-methoxyphenyl substituents at positions 4 and 7, respectively.
  • A methyl group at position 2 and a keto group at position 3.

Hexahydroquinoline derivatives are pharmacologically significant due to their calcium channel modulation, antimicrobial, and antioxidant activities . The target compound’s structural complexity, particularly its methoxy-substituted aromatic rings, suggests enhanced electronic and steric effects that may influence bioactivity and crystallographic behavior.

Properties

IUPAC Name

propan-2-yl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO6/c1-16(2)36-29(32)26-17(3)30-23-13-19(18-7-9-20(33-4)10-8-18)14-24(31)28(23)27(26)22-12-11-21(34-5)15-25(22)35-6/h7-12,15-16,19,27,30H,13-14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGPISMGZDWPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OC)OC)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with active methylene compounds in the presence of catalysts such as piperidine or pyridine. The reaction conditions often require refluxing in solvents like ethanol or methanol to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Propan-2-yl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Key analogs and their differences are summarized below:

Compound Name Ester Group Substituents (Position 4,7) Biological Activity Crystallographic Data
Target Compound Propan-2-yl 2,4-Dimethoxyphenyl, 4-methoxyphenyl Not explicitly reported Not available
Pyridin-3-yl methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (B8) Pyridin-3-yl methyl 4-Methoxyphenyl, - P-glycoprotein (P-gp) inhibition Not reported
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Methyl 4-Methoxyphenyl, - Calcium modulation, antibacterial Monoclinic (P21/c), hydrogen-bonded chains along c-axis via N–H⋯O interactions
Cyclohexyl 4-(3-bromo-4-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Cyclohexyl 3-Bromo-4-methoxyphenyl, 4-methoxyphenyl Not reported Not available
Key Observations:

Cyclohexyl esters (e.g., in ) introduce bulkier substituents, which could hinder crystallinity or solubility.

Substituent Effects: The 2,4-dimethoxyphenyl group in the target compound provides additional electron-donating methoxy groups compared to analogs with single methoxy substitutions (e.g., B8 or ). This could stabilize π-π interactions in protein binding .

Crystallographic and Conformational Analysis

  • Ring Puckering: Hexahydroquinoline derivatives adopt distinct conformations. For example, the compound in exhibits a twisted boat conformation in the dihydropyridine ring and a slightly distorted chair in the fused cyclohexanone ring. The target compound’s bulky substituents may further distort these conformations, affecting packing efficiency .
  • Hydrogen Bonding: Methoxy groups participate in C–H⋯O interactions (e.g., ), stabilizing crystal structures.

Biological Activity

Propan-2-yl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties and other pharmacological effects based on available literature.

Chemical Structure and Properties

The compound features a hexahydroquinoline core with multiple methoxy and phenyl substituents, contributing to its biological activity. Its molecular formula is C25H30N2O5C_{25}H_{30}N_{2}O_{5}, and it is characterized by a high degree of lipophilicity due to the presence of methoxy groups.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The National Cancer Institute (NCI) preclinical screening program has evaluated similar compounds with promising results. For instance:

  • In vitro Studies : Compounds structurally related to this hexahydroquinoline derivative have shown significant inhibitory effects on various cancer cell lines. For example, one study reported an EC50 value of 190 nM against CCRF-CEM leukemia cells, indicating potent growth inhibition compared to standard treatments like Methotrexate (EC50 = 12.5 nM) .
Cell Line EC50 (nM) Reference
CCRF-CEM190
A431 (Epidermoid Carcinoma)44.77
HCT116 (Colon Cancer)201.45

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS), leading to reduced nucleotide synthesis necessary for DNA replication .

Antioxidant Activity

In addition to anticancer properties, the compound exhibits antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is implicated in various diseases including cancer. The antioxidant capacity can be assessed using assays like DPPH or ABTS .

Case Studies

A case study involving structurally similar compounds demonstrated their efficacy in inhibiting tumor growth in xenograft models. For instance:

  • Study Overview : A series of derivatives were tested for their anticancer activity against human epidermoid carcinoma cells in vivo.
  • Results : Significant tumor reduction was observed in treated groups compared to controls, suggesting that the hexahydroquinoline scaffold is a promising template for developing new anticancer drugs .

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